

Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers

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Compound of Interest

Compound Name: *Allyl vinyl ether*

Cat. No.: *B1594437*

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Introduction

The synthesis of **allyl vinyl ethers** is of significant interest in organic chemistry, primarily due to their role as key precursors in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields γ,δ -unsaturated aldehydes and ketones.[1][2][3] Among the various synthetic methods, iridium-catalyzed transfer vinylation has emerged as a highly efficient, versatile, and atom-economical approach.[1] This method typically involves the transfer of a vinyl group from an inexpensive and stable vinyl donor, such as vinyl acetate or an alkyl vinyl ether, to an allyl alcohol.[1][4]

Iridium catalysts, particularly complexes like di- μ -chloro-bis(1,5-cyclooctadiene)diiridium(I) ($[\text{Ir}(\text{cod})\text{Cl}]_2$), are known for their high efficiency and broad functional group tolerance, proceeding under relatively mild conditions.[1][4] A key advantage of this methodology is its applicability in one-pot tandem reactions, where the in situ generated **allyl vinyl ether** undergoes a subsequent Claisen rearrangement upon heating, providing direct access to complex carbonyl compounds.[5][6]

Reaction Mechanism

The iridium-catalyzed transfer vinylation using vinyl acetate is thought to proceed through an addition-elimination sequence.[4] The catalytic cycle is initiated by the coordination of the allyl alcohol to the iridium center. In the presence of a base (e.g., Na_2CO_3), an iridium-alkoxide is formed. This species then interacts with vinyl acetate, leading to the transfer of the vinyl group to the alcohol and regenerating the catalyst.

Data Presentation

The iridium-catalyzed synthesis of vinyl ethers is applicable to a wide range of alcohols, including various substituted allyl alcohols. The following tables summarize representative yields obtained under iridium catalysis.

Table 1: Iridium-Catalyzed Vinylation of Various Alcohols with Vinyl Acetate

Entry	Alcohol Substrate	Catalyst System	Base	Temp (°C)	Time (h)	Yield (%)
1	p-Methoxyphenol	[Ir(cod)Cl] ₂	Na ₂ CO ₃	100	-	91 ^[4]
2	1-Octanol	[Ir(cod)Cl] ₂	Na ₂ CO ₃	100	4	81
3	Benzyl Alcohol	[Ir(cod)Cl] ₂	Na ₂ CO ₃	100	4	95
4	Cyclohexanol (sec-alcohol)	[Ir(cod)Cl] ₂	Na ₂ CO ₃	100	4	82
5	Thiophenol	[Ir(cod)Cl] ₂	Na ₂ CO ₃	100	4	92 ^[4]

Data for entries 2-4 derived from representative examples in literature under conditions similar to those in the cited protocol.

Table 2: One-Pot Vinylation and Claisen Rearrangement

Entry	Allyl Alcohol Substrate	Vinyl Donor	Catalyst System	Base	Temp (°C) & Time	Product	Yield (%)
1	trans-2-Methyl-3-phenyl-2-propen-1-ol	Isopropenyl acetate	[Ir(cod)Cl] ₂	Cs ₂ CO ₃	100°C, 3h then 140°C, 15h	5-Methyl-4-phenyl-5-hexen-2-one	83[5][6]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Synthesis of **Allyl Vinyl Ether**

This protocol is adapted from a reliable Organic Syntheses procedure for the vinylation of alcohols.[1][4]

Materials:

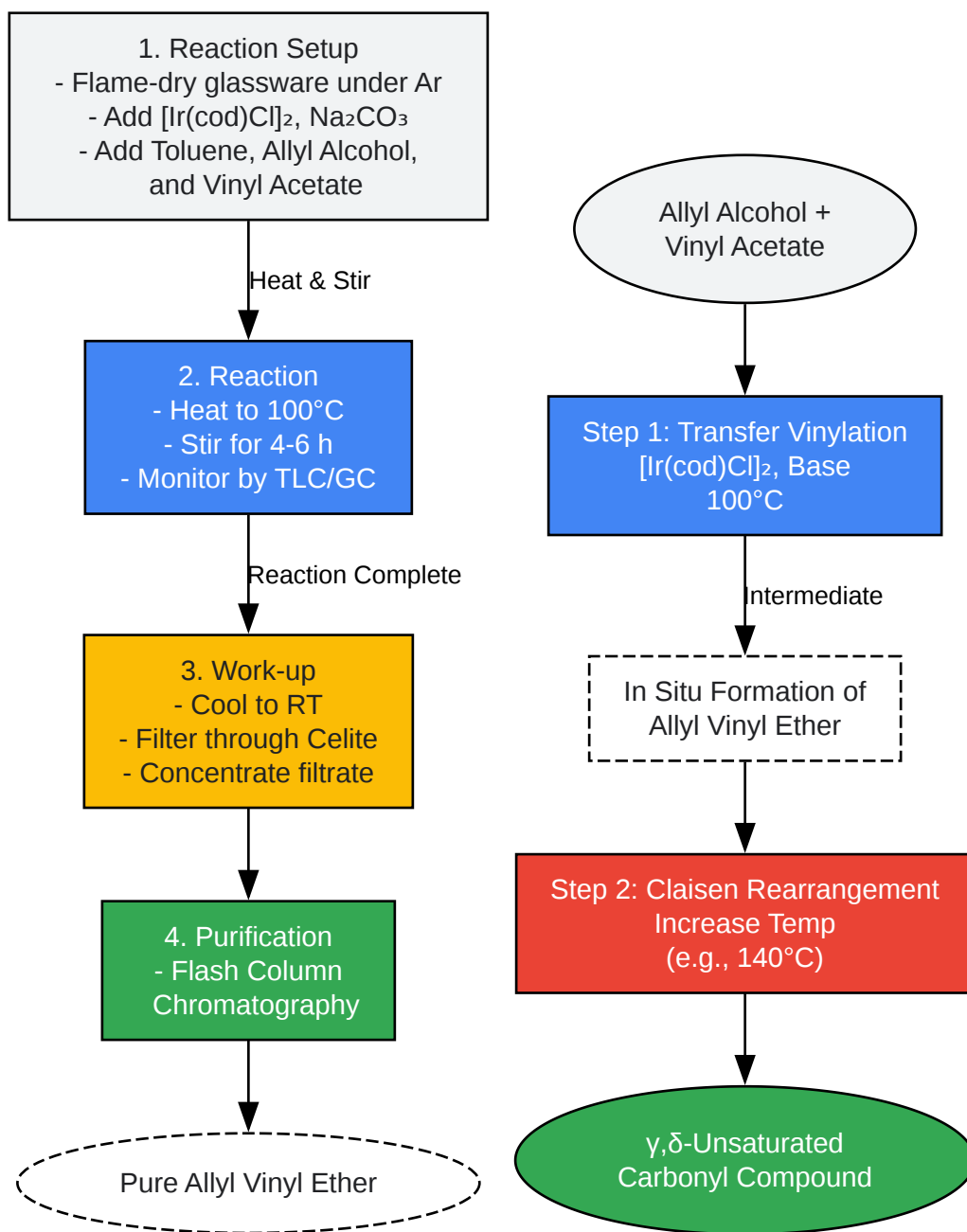
- Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
- Sodium carbonate (Na₂CO₃), anhydrous
- Allyl alcohol (or substituted allyl alcohol)
- Vinyl acetate
- Anhydrous toluene
- Inert gas supply (Argon or Nitrogen)
- Standard oven-dried laboratory glassware (two-necked round-bottomed flask, reflux condenser)
- Magnetic stirrer and heating oil bath

Procedure:

- Reaction Setup:
 - Fit a 100-mL, two-necked round-bottomed flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum line. Flame-dry the apparatus under vacuum and then flush with argon.
 - Rapidly weigh and add $[\text{Ir}(\text{cod})\text{Cl}]_2$ (0.34 g, 0.5 mmol, 0.01 eq.) and anhydrous sodium carbonate (3.18 g, 30 mmol, 0.6 eq.) to the flask.
 - Reseal the flask, evacuate, and backfill with argon.
 - Successively add anhydrous toluene (50 mL), the allyl alcohol (50 mmol, 1.0 eq.), and vinyl acetate (9.2 mL, 100 mmol, 2.0 eq.) via syringe.
- Reaction:
 - Place the flask into a preheated oil bath at 100°C and stir the mixture vigorously.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional toluene.^[1]
 - Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
 - Purify the resulting crude product by flash column chromatography on silica gel to yield the pure **allyl vinyl ether**.^[1]

Visualizations

The following diagrams illustrate the key processes involved in the iridium-catalyzed synthesis and application of **allyl vinyl ethers**.



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- To cite this document: BenchChem. [Application Notes: Iridium-Catalyzed Synthesis of Allyl Vinyl Ethers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594437#iridium-catalyzed-synthesis-of-allyl-vinyl-ethers]

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